molecular formula C21H26N2O3S B3479067 N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide

N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide

Cat. No.: B3479067
M. Wt: 386.5 g/mol
InChI Key: JYKLNYHVQFPYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide selectively targets the mutant EGFR protein by irreversibly binding to the ATP-binding pocket of the protein, leading to the inhibition of its activity. This results in the suppression of downstream signaling pathways that are responsible for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is responsible for the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments include its selectivity for the mutant EGFR protein, its favorable safety profile, and its ability to induce apoptosis and inhibit tumor growth. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound, as well as the cost associated with its production.

Future Directions

For N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide research include investigating its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound. Finally, research is needed to identify biomarkers that can predict patient response to this compound and to develop strategies to overcome resistance to the drug.

Scientific Research Applications

N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has shown promising results in the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs. It has been shown to selectively inhibit the mutant EGFR protein, which is responsible for the growth and survival of cancer cells. This compound has also demonstrated a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-11-5-4-6-12-18)20-14-8-7-13-19(20)21(24)22-15-9-2-3-10-16-22/h4-8,11-14H,2-3,9-10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKLNYHVQFPYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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